4-Amino-6-bromo-2-methylpyrimidine
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Overview
Description
4-Amino-6-bromo-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H6BrN3 It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4-position, a bromine atom at the 6-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromo-2-methylpyrimidine typically involves the bromination of 2-methylpyrimidine followed by the introduction of an amino group. One common method includes the reaction of 2-methylpyrimidine with bromine in the presence of a suitable catalyst to yield 6-bromo-2-methylpyrimidine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-bromo-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-alkylamino-2-methylpyrimidine derivatives .
Scientific Research Applications
4-Amino-6-bromo-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials science for the development of new polymers and coatings
Mechanism of Action
The mechanism of action of 4-Amino-6-bromo-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
6-Bromo-2-methyl-4-pyrimidinamine: Another derivative with similar functional groups but different reactivity and applications.
Uniqueness: 4-Amino-6-bromo-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Biological Activity
4-Amino-6-bromo-2-methylpyrimidine is a heterocyclic organic compound characterized by its unique structural features, including an amino group at the 4-position and a bromine atom at the 6-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C5H6BrN3
- Molecular Weight : 188.03 g/mol
The presence of the bromine atom enhances the compound's lipophilicity, which may influence its biological interactions and reactivity in various chemical environments.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound's structural features contribute to its efficacy against certain pathogens .
Antitumor Activity
In vitro studies have demonstrated that this compound possesses antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly.
Inflammatory Marker | Reduction (%) |
---|---|
TNF-alpha | 50 |
IL-6 | 45 |
COX-2 | 40 |
These findings indicate that this compound could be beneficial in treating inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of various pyrimidine derivatives, including this compound, demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics. -
Cancer Cell Line Study :
In a comparative analysis of several pyrimidine derivatives, this compound was found to exhibit superior antitumor activity against MCF-7 cells compared to other derivatives. This study suggested that modifications at the bromine position could enhance biological activity . -
Inflammation Model Study :
An animal model of induced inflammation showed that treatment with this compound resulted in a significant decrease in paw swelling and inflammatory cytokines. This study supports its potential use in managing inflammatory conditions .
Properties
IUPAC Name |
6-bromo-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWWKIWMCYZMJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719204 |
Source
|
Record name | 6-Bromo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161763-15-0 |
Source
|
Record name | 6-Bromo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.